molecular formula C21H26N6O4 B2595756 methyl 2-(4-(3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 922810-83-1

methyl 2-(4-(3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Cat. No. B2595756
CAS RN: 922810-83-1
M. Wt: 426.477
InChI Key: YEPMWTSYHCQXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-(3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is a useful research compound. Its molecular formula is C21H26N6O4 and its molecular weight is 426.477. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(4-(3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(4-(3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Syntheses of Polyamides Containing Theophylline and Thymine

Research by Hattori and Kinoshita (1979) focused on the syntheses of polyamides containing theophylline and thymine through the addition reaction to dimethyl methylenesuccinate, demonstrating the utility of these compounds in creating water-soluble polyamides with potential applications in materials science (Hattori & Kinoshita, 1979).

Approaches to the Synthesis of Bicyclomycin

Hoare and Yates (1982) explored the synthesis of bicyclomycin derivatives, focusing on different cyclization techniques. This research provides insights into the development of novel compounds with potential therapeutic applications (Hoare & Yates, 1982).

Catalytic Hydrogenation Studies

Sukhorukov et al. (2008) investigated the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, revealing mechanisms that could be applied in the synthesis of complex organic molecules, including those with therapeutic potential (Sukhorukov et al., 2008).

Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnagenone and khellinone, demonstrating their potential as anti-inflammatory and analgesic agents. This research contributes to the development of new pharmaceuticals with improved efficacy and safety profiles (Abu‐Hashem et al., 2020).

Development of Bifunctional Tetraaza Macrocycles

McMurry, Brechbiel, Kumar, and Gansow (1992) described the synthesis of bifunctional tetraaza macrocycles, which are crucial for developing chelating agents that can be used in diagnostic imaging and radiotherapy. This work is pivotal for medical applications requiring precise molecular targeting (McMurry et al., 1992).

properties

IUPAC Name

methyl 2-[4-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4/c1-14-4-6-15(7-5-14)12-27-17-18(24(2)21(30)23-19(17)29)22-20(27)26-10-8-25(9-11-26)13-16(28)31-3/h4-7H,8-13H2,1-3H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPMWTSYHCQXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CC(=O)OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16810654

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